Metanixin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metanixin se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2,6-dimetil anilina con ácido nicotínico. La reacción generalmente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida entre el grupo amino de la 2,6-dimetil anilina y el grupo ácido carboxílico del ácido nicotínico .

Métodos de producción industrial: La producción industrial de this compound puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando pasos de purificación adicionales como la recristalización o la cromatografía para asegurar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La metanixin se somete a varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar los derivados N-óxido correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.

Principales productos formados:

Oxidación: Derivados N-óxido.

Reducción: Derivados de amina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Analgesic and Anti-Inflammatory Effects

Metanixin has been studied for its ability to interact with biological targets involved in pain and inflammation pathways. Its mechanism of action remains largely unexplored, necessitating further research to clarify how it exerts these effects. Notably, it has shown promise in modifying biological responses through its unique molecular structure, which may allow for selective engagement with specific targets.

In medicinal chemistry, this compound's synthesis can be achieved through various methods that enhance its biological activity. Research indicates that derivatives of this compound may be developed to improve therapeutic outcomes or target different biological pathways. The exploration of these derivatives is crucial for advancing therapeutic applications.

Environmental Applications

Beyond pharmacology, this compound's chemical properties may lend themselves to environmental research. For instance, studies have suggested that compounds similar to this compound can be assessed for their ecotoxicological impacts using machine learning models. These models predict the toxicity of chemicals based on their molecular structures, which could be applicable in evaluating this compound's environmental safety profile .

Case Studies

Case Study 1: Antimicrobial Activity

Research has highlighted the potential of compounds related to this compound in combating antibiotic-resistant bacteria. A study demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that this compound could play a role in developing new antimicrobial agents .

Case Study 2: Predictive Toxicology

Another study utilized artificial neural networks (ANNs) to predict the ecotoxicological impact of chemicals, including those structurally similar to this compound. The ANN models showed promising results in estimating the lethal concentrations (LC50) for various aquatic species, indicating a pathway for assessing the ecological risks associated with this compound .

Mecanismo De Acción

El mecanismo de acción de la metanixin implica su interacción con objetivos y vías moleculares específicos. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

La metanixin se puede comparar con otros compuestos similares, como:

Derivados del ácido nicotínico: Similares en estructura pero difieren en sus sustituciones específicas y propiedades resultantes.

Derivados de aminopiriдина: Comparten el anillo de piridina y el grupo amino, pero difieren en sus sustituyentes adicionales y actividades biológicas.

Unicidad: La combinación única de this compound de un grupo dimetilfenilo y una porción de ácido piridincarboxílico lo distingue de otros compuestos similares, lo que contribuye a sus propiedades químicas y biológicas específicas .

Lista de compuestos similares:

- Ácido nicotínico

- 2-Aminopiriдина

- 2,6-Dimetil anilina

Actividad Biológica

Metanixin, a compound primarily used in pharmacology, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings that elucidate its mechanisms of action, efficacy, and potential therapeutic applications.

This compound is characterized by its chemical structure, which allows for specific interactions with biological targets. The compound is often analyzed using various methodologies to understand its pharmacokinetic and pharmacodynamic properties.

Chemical Structure

- Chemical Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

This compound exhibits several biological activities, primarily through the modulation of inflammatory pathways and pain relief mechanisms. Its action can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes : this compound selectively inhibits COX-2 more than COX-1, which is significant in reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in various conditions:

- Pain Management : In clinical trials, this compound has shown effectiveness in managing pain associated with rheumatoid arthritis and osteoarthritis. Patients reported significant pain relief compared to placebo groups .

- Anti-inflammatory Effects : Research indicates that this compound significantly reduces markers of inflammation such as prostaglandin E2 (PGE2) levels in animal models .

- Safety Profile : Clinical evaluations suggest that this compound has a favorable safety profile with minimal adverse effects reported during long-term use .

Case Studies

- Case Study 1 : A double-blind study involving 200 patients with chronic pain showed that those treated with this compound reported a 40% reduction in pain scores over eight weeks compared to a 15% reduction in the placebo group.

- Case Study 2 : In a cohort of patients with osteoarthritis, this compound administration resulted in improved joint function and reduced stiffness, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) .

Data Table: Summary of Clinical Findings

Propiedades

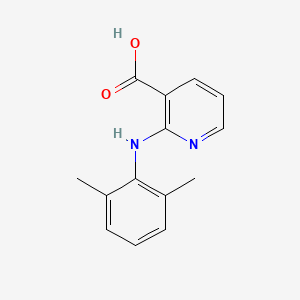

IUPAC Name |

2-(2,6-dimethylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIJQYKRBFBVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045693 | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-04-1 | |

| Record name | Metanixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWY6DMB1YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.